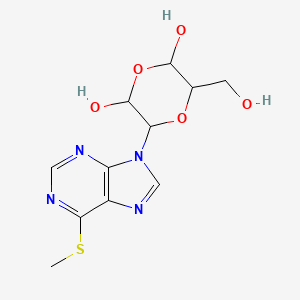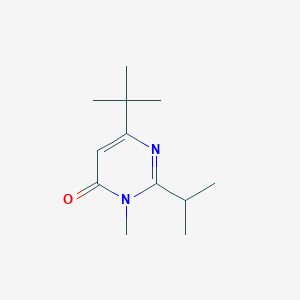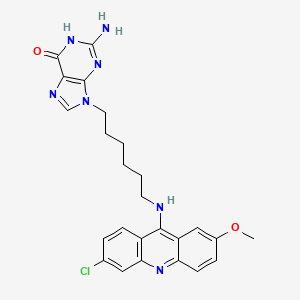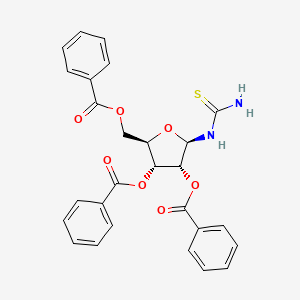
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, thiourea group, and multiple benzoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and introduction of the thiourea group. Common reagents used in these reactions include benzoyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the benzoyloxy groups can lead to the formation of hydroxyl groups.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of benzoyloxy groups can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its thiourea group is particularly interesting for investigating enzyme inhibition and protein binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form strong hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the benzoyloxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-aminotetrahydrofuran-3,4-diyl dibenzoate
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methylthioureidotetrahydrofuran-3,4-diyl dibenzoate
Uniqueness
What sets (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate apart from similar compounds is its combination of a thiourea group with multiple benzoyloxy groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C27H24N2O7S |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(carbamothioylamino)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H24N2O7S/c28-27(37)29-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H3,28,29,37)/t20-,21-,22-,23-/m1/s1 |
Clave InChI |
GSDZPETYJHGMLP-SSGKUCQKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)NC(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)NC(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)


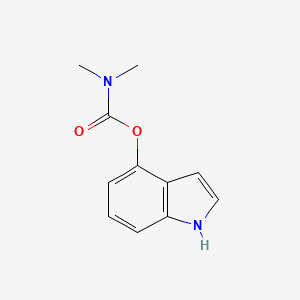

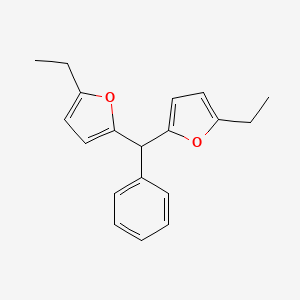

![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)

